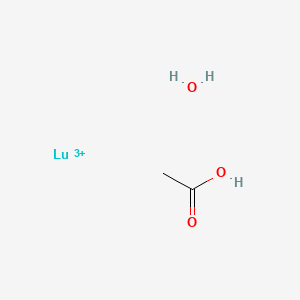
Acetic acid;lutetium(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;lutetium(3+);hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₁₁LuO₇. It is a white solid that is soluble in water and is commonly used in various scientific and industrial applications. This compound is a salt formed from acetic acid and lutetium, a rare earth metal. It is often used in research and development due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium(III) acetate hydrate can be synthesized through the reaction of lutetium oxide or lutetium hydroxide with acetic acid. The reaction typically involves dissolving lutetium oxide or hydroxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction can be represented as:
Lu2O3+6CH3COOH→2Lu(CH3COO)3+3H2O
Industrial Production Methods
Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lutetium oxide and acetic acid, with controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and drying processes to obtain the desired hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Lutetium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the acetate groups are replaced by other ligands.
Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can be used in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with lutetium(III) acetate hydrate include other carboxylic acids, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reacting it with phosphines can yield lutetium-phosphine complexes, which are useful in catalysis.
Aplicaciones Científicas De Investigación
Lutetium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various lutetium compounds and complexes.
Biology: Employed in studies involving rare earth elements and their interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, such as catalysts and phosphors.
Mecanismo De Acción
The mechanism of action of lutetium(III) acetate hydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, lutetium complexes can target cancer cells and deliver therapeutic radiation.
Comparación Con Compuestos Similares
Similar Compounds
- Lutetium(III) chloride
- Lutetium(III) nitrate
- Lutetium(III) sulfate
Comparison
Compared to other lutetium compounds, lutetium(III) acetate hydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of organic-inorganic hybrid materials.
Propiedades
Fórmula molecular |
C2H6LuO3+3 |
|---|---|
Peso molecular |
253.03 g/mol |
Nombre IUPAC |
acetic acid;lutetium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clave InChI |
AJKGSGQGQAXMRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.O.[Lu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


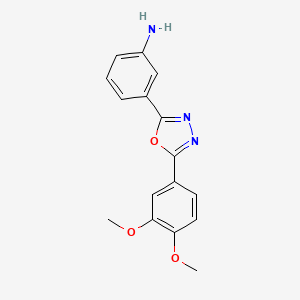
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
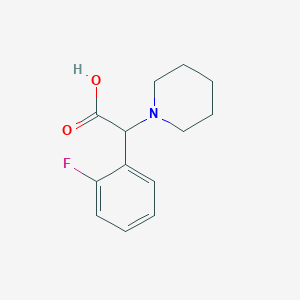

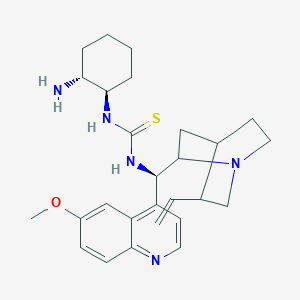

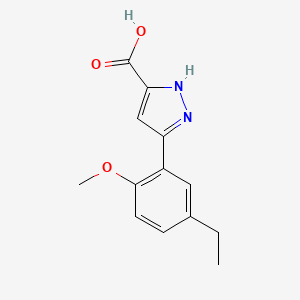
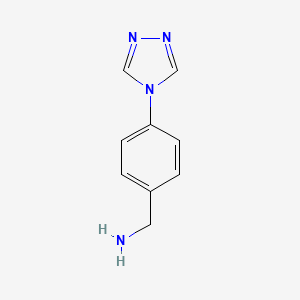

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

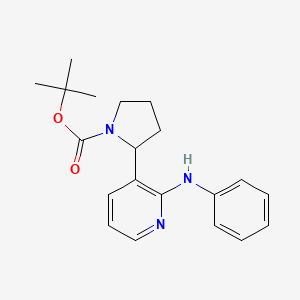
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)

